molecular formula C14H12N2O4 B14810255 3-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}benzene-1,2-diol

3-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}benzene-1,2-diol

Cat. No.: B14810255
M. Wt: 272.26 g/mol
InChI Key: VTDJZZUBQABKNY-UHFFFAOYSA-N
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Description

3-{[(2-methyl-5-nitrophenyl)imino]methyl}-1,2-benzenediol is an aromatic compound with a complex structure that includes both nitro and imino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-methyl-5-nitrophenyl)imino]methyl}-1,2-benzenediol typically involves the reaction of 2-methyl-5-nitroaniline with salicylaldehyde under specific conditions. The reaction proceeds through a condensation mechanism, forming the imine linkage between the two aromatic rings. Common reagents used in this synthesis include solvents like ethanol or methanol, and the reaction is often carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-{[(2-methyl-5-nitrophenyl)imino]methyl}-1,2-benzenediol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(2-methyl-5-nitrophenyl)imino]methyl}-1,2-benzenediol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(2-methyl-5-nitrophenyl)imino]methyl}-1,2-benzenediol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imino group can form hydrogen bonds with enzymes or receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-5-nitroaniline: A precursor in the synthesis of the compound.

    Salicylaldehyde: Another precursor used in the synthesis.

    Quinones: Oxidized derivatives of the compound.

Uniqueness

3-{[(2-methyl-5-nitrophenyl)imino]methyl}-1,2-benzenediol is unique due to its combination of nitro and imino functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

3-[(2-methyl-5-nitrophenyl)iminomethyl]benzene-1,2-diol

InChI

InChI=1S/C14H12N2O4/c1-9-5-6-11(16(19)20)7-12(9)15-8-10-3-2-4-13(17)14(10)18/h2-8,17-18H,1H3

InChI Key

VTDJZZUBQABKNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=C(C(=CC=C2)O)O

Origin of Product

United States

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